molecular formula C17H20N2O3 B1450086 Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate CAS No. 1334414-48-0

Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate

Cat. No.: B1450086
CAS No.: 1334414-48-0
M. Wt: 300.35 g/mol
InChI Key: IOBRFXVBKUFZBL-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C17H20N2O3. It is a yellow solid at room temperature and is known for its applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate typically involves the reaction of 1-benzyl-4-oxopiperidine-3-carboxylic acid with ethyl cyanomethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific research applications where these properties are desired .

Biological Activity

Overview

Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a cyanomethyl group, and an ethyl ester. With the molecular formula C17H20N2O3C_{17}H_{20}N_{2}O_{3}, this compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 1-benzyl-4-oxopiperidine-3-carboxylic acid with ethyl cyanomethyl ketone. This reaction is usually conducted in the presence of bases like sodium hydride or potassium carbonate under controlled conditions to yield the desired product, which can be purified through recrystallization.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that this compound may act as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. The precise molecular targets and pathways are still under investigation but are crucial for understanding its pharmacological potential.

Therapeutic Potential

Research indicates that compounds structurally related to this compound exhibit activity against multiple biological targets, suggesting potential therapeutic applications. For instance, similar compounds have shown promise in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and various cancers .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylateC15H19NO3Lacks cyanomethyl group; different reactivity
Methyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidineC16H19N2O3Contains a methyl ester; altered lipophilicity
Ethyl 1-benzyl-3-(benzoyloxy)-4-oxopiperidineC17H20N2O4Additional benzoyloxy group; varied biological activity

The presence of the cyanomethyl group in this compound enhances its reactivity and may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar piperidine derivatives. For instance, piperidine-based compounds have been investigated for their roles as Janus kinase inhibitors , which are crucial in treating autoimmune diseases and certain cancers . Additionally, research into the pharmacological profiles of related compounds suggests that they may modulate key signaling pathways involved in inflammation and cell proliferation .

In experimental settings, derivatives of Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine have been tested for their effects on enzyme activity and receptor binding affinities. These studies indicate that modifications in the chemical structure can significantly influence biological efficacy and specificity .

Properties

IUPAC Name

ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-22-16(21)17(9-10-18)13-19(11-8-15(17)20)12-14-6-4-3-5-7-14/h3-7H,2,8-9,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBRFXVBKUFZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(CCC1=O)CC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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